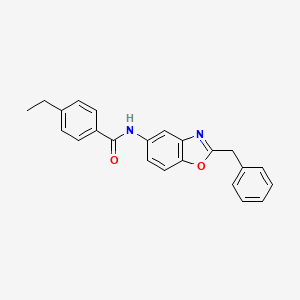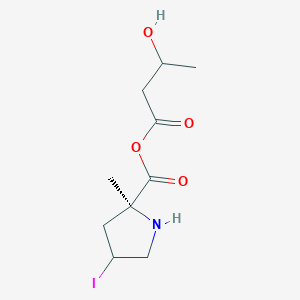
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a hydroxybutanoic acid moiety with an iodinated pyrrolidine ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of 3-hydroxybutanoic acid, which can be achieved through the oxidation of 1,3-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide . The next step involves the iodination of 2-methylpyrrolidine, which can be accomplished using iodine and a suitable oxidizing agent like hydrogen peroxide . Finally, the two intermediates are coupled under anhydrous conditions to form the desired anhydride compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The hydroxybutanoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The iodinated pyrrolidine ring can be reduced to form non-iodinated derivatives.
Substitution: The iodine atom in the pyrrolidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of non-iodinated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxybutanoic acid: Shares a similar hydroxybutanoic acid moiety but differs in the presence of an amino group instead of an iodinated pyrrolidine ring.
2-Methylpyrrolidine-2-carboxylic acid: Similar pyrrolidine structure but lacks the hydroxybutanoic acid moiety.
Uniqueness
3-Hydroxybutanoic (2S)-4-iodo-2-methylpyrrolidine-2-carboxylic anhydride is unique due to its combination of a hydroxybutanoic acid moiety with an iodinated pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H16INO4 |
|---|---|
Molecular Weight |
341.14 g/mol |
IUPAC Name |
3-hydroxybutanoyl (2S)-4-iodo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16INO4/c1-6(13)3-8(14)16-9(15)10(2)4-7(11)5-12-10/h6-7,12-13H,3-5H2,1-2H3/t6?,7?,10-/m0/s1 |
InChI Key |
MJXKETKZKFWNKX-QIMWKCOFSA-N |
Isomeric SMILES |
CC(CC(=O)OC(=O)[C@@]1(CC(CN1)I)C)O |
Canonical SMILES |
CC(CC(=O)OC(=O)C1(CC(CN1)I)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


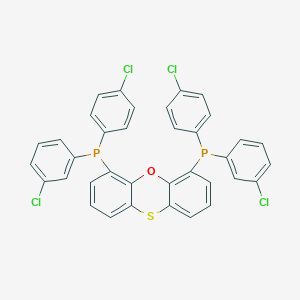

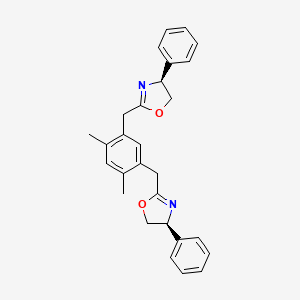
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

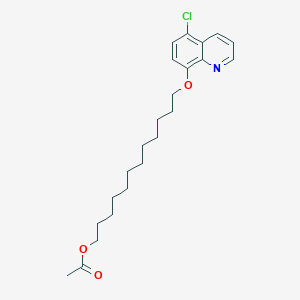
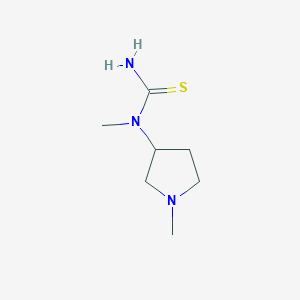

![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
